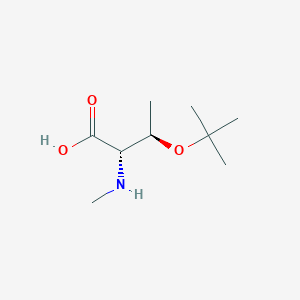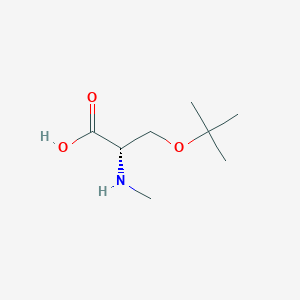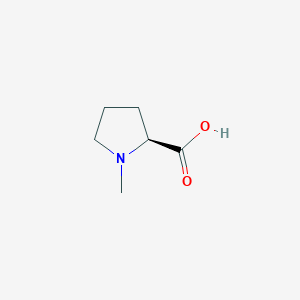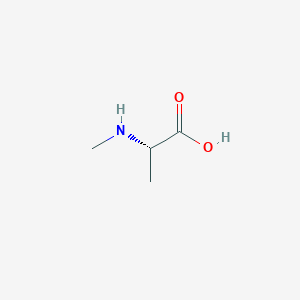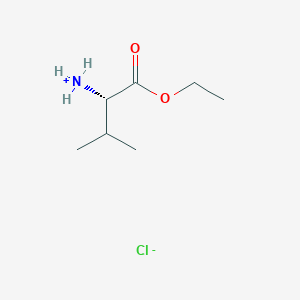
L-Valin-Ethylester-Hydrochlorid
Übersicht
Beschreibung
L-Valine ethyl ester hydrochloride is a chemical compound with the molecular formula C7H16ClNO2 and a molecular weight of 181.66 g/mol . It is a white crystalline powder that is soluble in water, chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . This compound is commonly used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Wissenschaftliche Forschungsanwendungen
L-Valine ethyl ester hydrochloride has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
L-Valine ethyl ester hydrochloride, also known as H-Val-OEt.HCl, L-Valine ethyl ester HCl, or Ethyl L-valinate hydrochloride, is a derivative of the amino acid L-Valine
Mode of Action
It’s known that it’s used in solution phase peptide synthesis , indicating that it may interact with peptide bonds during protein synthesis
Biochemische Analyse
Biochemical Properties
L-Valine ethyl ester hydrochloride plays a role in several biochemical reactions. As a derivative of L-Valine, it may participate in the same metabolic pathways as L-Valine . L-Valine is known to interact with various enzymes, proteins, and other biomolecules. For instance, L-Valine is a precursor in the penicillin biosynthetic pathway
Cellular Effects
The effects of L-Valine ethyl ester hydrochloride on cells and cellular processes are not well-studied. L-Valine, the parent compound, is known to influence cell function. For instance, L-Valine is essential for smooth nervous system and cognitive functioning . It is also known to inhibit the transport of Tryptophan across the blood-brain barrier . The specific effects of L-Valine ethyl ester hydrochloride on cell signaling pathways, gene expression, and cellular metabolism are yet to be explored.
Metabolic Pathways
L-Valine ethyl ester hydrochloride is likely to be involved in the same metabolic pathways as L-Valine, given that it is a derivative of L-Valine . L-Valine is known to interact with various enzymes and cofactors in these pathways
Vorbereitungsmethoden
L-Valine ethyl ester hydrochloride can be synthesized through the reaction of ethanol and L-valine . The synthetic route involves the esterification of L-valine with ethanol in the presence of hydrochloric acid to form the ethyl ester hydrochloride salt . The reaction conditions typically include a temperature range of 102-105°C and a sealed, dry environment to prevent moisture interference . Industrial production methods follow similar principles but are scaled up to accommodate larger quantities and may involve additional purification steps to ensure the compound’s purity .
Analyse Chemischer Reaktionen
L-Valine ethyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other functional groups.
Hydrolysis: The ester bond can be hydrolyzed to yield L-valine and ethanol.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
L-Valine ethyl ester hydrochloride can be compared with other similar compounds, such as:
L-valine methyl ester hydrochloride: Similar in structure but with a methyl ester group instead of an ethyl ester group.
L-alanine ethyl ester hydrochloride: Contains an alanine residue instead of valine.
L-leucine ethyl ester hydrochloride: Features a leucine residue instead of valine.
These compounds share similar chemical properties and applications but differ in their specific amino acid residues, which can influence their reactivity and biological activities .
Eigenschaften
IUPAC Name |
ethyl (2S)-2-amino-3-methylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-4-10-7(9)6(8)5(2)3;/h5-6H,4,8H2,1-3H3;1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGVTLQEKCJXKF-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70170082 | |
| Record name | Ethyl L-valinate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70170082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17609-47-1 | |
| Record name | L-Valine, ethyl ester, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17609-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl L-valinate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017609471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl L-valinate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70170082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl L-valinate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.785 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions Ethyl L-valinate hydrochloride as a precursor in the synthesis of Valacyclovir hydrochloride. Can you elaborate on the role of NMR spectroscopy in confirming the structure of this starting material?
A1: Absolutely! While the paper primarily focuses on elucidating the structure of the final product, Valacyclovir hydrochloride, it explicitly states that Ethyl L-valinate hydrochloride was used as a starting material in the multi-step synthesis []. NMR spectroscopy, being a powerful tool for structural analysis, would have been crucial in confirming the structure of Ethyl L-valinate hydrochloride before proceeding with subsequent reactions. Techniques like 1H NMR, 13C NMR, DEPT, COSY, HMQC, and HMBC could provide detailed information about the carbon and hydrogen framework, confirming the presence of the ethyl ester and the L-valine moiety in the hydrochloride salt form.
Q2: The study emphasizes the use of advanced NMR techniques like HMQC and HMBC. How do these techniques contribute to a comprehensive understanding of the Ethyl L-valinate hydrochloride structure?
A2: HMQC (Heteronuclear Multiple Quantum Correlation) and HMBC (Heteronuclear Multiple Bond Correlation) are two-dimensional NMR techniques that provide invaluable information about connections between carbon and hydrogen atoms in a molecule. In the context of Ethyl L-valinate hydrochloride, HMQC would pinpoint direct one-bond couplings between carbons and their attached hydrogens, confirming the presence of specific CH, CH2, and CH3 groups. On the other hand, HMBC reveals longer-range couplings, typically two to three bonds away, helping to establish the connectivity between different parts of the molecule, like the ethyl group and the valine amino acid core. This combined approach allows for a complete assignment of all 1H and 13C signals, providing unambiguous evidence for the structure of Ethyl L-valinate hydrochloride [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


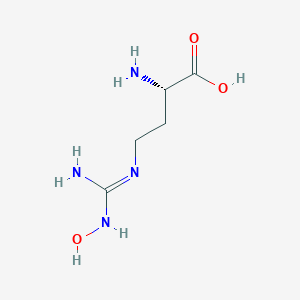


![2-[Benzyl(methyl)amino]-3-methylbutanoic acid](/img/structure/B554846.png)

